molecular formula C16H18N2O2S B1650735 [2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine CAS No. 1193387-94-8

[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine

Cat. No.: B1650735
CAS No.: 1193387-94-8
M. Wt: 302.4
InChI Key: FADDLBKJTNUMJA-UHFFFAOYSA-N
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Description

[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine: is a synthetic organic compound with the molecular formula C16H18N2O2S. It is primarily used in research settings, particularly in the fields of medicinal chemistry and proteomics . This compound features a benzenesulfonyl group attached to a tetrahydroisoquinoline scaffold, which is known for its diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine typically involves the following steps:

    Formation of the Tetrahydroisoquinoline Scaffold: This can be achieved through the Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the tetrahydroisoquinoline core.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced via sulfonylation, where the tetrahydroisoquinoline reacts with benzenesulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methanamine Group:

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the tetrahydroisoquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can target the benzenesulfonyl group, converting it to a benzenesulfinyl or benzenesulfenyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methanamine group, where various nucleophiles can replace the amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry:

Biology:

    Enzyme Inhibition Studies: It is used to investigate the inhibition of specific enzymes, particularly those involved in metabolic pathways.

Medicine:

Industry:

    Chemical Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of [2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzenesulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. The tetrahydroisoquinoline scaffold can interact with various receptors in the nervous system, modulating their activity and leading to therapeutic effects .

Properties

IUPAC Name

[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-1-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c17-12-16-15-9-5-4-6-13(15)10-11-18(16)21(19,20)14-7-2-1-3-8-14/h1-9,16H,10-12,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FADDLBKJTNUMJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=CC=CC=C21)CN)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901176310
Record name 1,2,3,4-Tetrahydro-2-(phenylsulfonyl)-1-isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1193387-94-8
Record name 1,2,3,4-Tetrahydro-2-(phenylsulfonyl)-1-isoquinolinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1193387-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-2-(phenylsulfonyl)-1-isoquinolinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901176310
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine
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[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine
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[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine
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[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine
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[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine
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[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine

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